![molecular formula C14H13N3O2S3 B2356263 N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide CAS No. 863512-01-0](/img/structure/B2356263.png)
N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide
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Overview
Description
N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the thiazole class of compounds, which are known for their diverse biological activities. In
Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been involved in studies exploring efficient synthesis methods. For example, Rozentsveig et al. (2013) developed a one-pot synthesis method for creating N-sulfonamide derivatives, demonstrating the versatility of this compound in synthetic organic chemistry (Rozentsveig et al., 2013).
- Ghattas et al. (2014) discovered a solvent-free microwave-assisted preparation method for N-sulfonamide derivatives, including the N-[2-(pyridin-2-yl)ethyl] variant, highlighting its potential in green chemistry applications (Ghattas et al., 2014).
Anticancer and Antimicrobial Activities
- Several studies have investigated the anticancer and antimicrobial properties of N-sulfonamide derivatives. For instance, Bashandy et al. (2014) synthesized novel derivatives showing significant antiproliferative activity against human breast cancer cell lines (Bashandy et al., 2014).
- Azab et al. (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety with high antibacterial activities (Azab et al., 2013).
Molecular Docking and Drug Design
- The compound has been a subject of molecular docking studies, suggesting its potential as a scaffold for drug design. Debbabi et al. (2016) conducted molecular docking against dihydrofolate reductase, indicating its suitability as an inhibitor with potential anticancer applications (Debbabi et al., 2016).
Host-Guest Chemistry and Ligand Properties
- Research has explored its application in host-guest chemistry due to its multiple sites of Brønsted acidity and basicity. Jacobs et al. (2013) examined the molecular and supramolecular structures of N-sulfonamide derivatives, which is crucial for understanding their ligand properties in metal coordination (Jacobs et al., 2013).
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives, have been reported to interact with acetyl-coa carboxylase enzyme .
Mode of Action
It can be inferred that the compound interacts with its target enzyme, possibly leading to changes in the enzyme’s function or activity .
Biochemical Pathways
Based on its potential interaction with acetyl-coa carboxylase, it may influence lipid metabolism and fatty acid biosynthesis .
Pharmacokinetics
Compounds with similar structures are generally soluble in water and other polar solvents, which could impact their bioavailability .
Result of Action
Based on its potential interaction with acetyl-coa carboxylase, it may influence lipid metabolism and fatty acid biosynthesis, potentially leading to changes in cellular energy balance .
properties
IUPAC Name |
N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S3/c18-22(19,13-4-2-8-20-13)16-7-5-12-10-21-14(17-12)11-3-1-6-15-9-11/h1-4,6,8-10,16H,5,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSMXUUSUPQFLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}thiophene-2-sulfonamide |
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